iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide
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Overview
Description
Iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are compounds where a metal ion is coordinated to a porphyrin ring, a large, aromatic macrocycle. This specific compound features iron in the +3 oxidation state and is coordinated with a porphyrin ring substituted with four methoxyphenyl groups. These compounds are of significant interest due to their roles in various biological and industrial processes, including catalysis and photodynamic therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide typically involves the following steps:
Synthesis of the Porphyrin Ring: The porphyrin ring is synthesized through the condensation of pyrrole with an aldehyde, such as 4-methoxybenzaldehyde, under acidic conditions. This reaction forms the tetrapyrrole macrocycle.
Metalation: The synthesized porphyrin is then reacted with an iron(III) salt, such as iron(III) chloride, in the presence of a base. This step introduces the iron ion into the porphyrin ring, forming the metalloporphyrin complex.
Oxidation State Adjustment: The oxidation state of the iron can be adjusted by treating the complex with appropriate oxidizing or reducing agents to achieve the desired iron(3+) state.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Porphyrin Precursors: Large-scale synthesis of the porphyrin ring and its derivatives.
Efficient Metalation Techniques: Utilizing continuous flow reactors for the metalation step to ensure uniformity and efficiency.
Purification: Employing chromatographic techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the iron center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the solvent conditions.
Major Products
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New metalloporphyrin complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its ability to mimic the active sites of natural enzymes makes it valuable in biomimetic studies.
Biology
In biological research, iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is studied for its role in mimicking heme proteins. It is used to understand the mechanisms of oxygen transport and electron transfer in biological systems.
Medicine
The compound is explored for its potential in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising photosensitizer for targeting cancer cells.
Industry
In industrial applications, this compound is used in the development of sensors and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial-scale reactions.
Mechanism of Action
The mechanism of action of iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide involves the coordination of the iron center with various substrates. The iron center can undergo redox reactions, facilitating electron transfer processes. In photodynamic therapy, the compound absorbs light, leading to the generation of singlet oxygen, which can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin-22,24-diide: Similar structure but with carboxyphenyl groups instead of methoxyphenyl groups.
Iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin-22,24-diide: Contains sulfonatophenyl groups, offering different solubility and reactivity properties.
Uniqueness
Iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is unique due to its methoxyphenyl substituents, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly suitable for applications in organic synthesis and photodynamic therapy.
Properties
Molecular Formula |
C96H72Fe2N8O9 |
---|---|
Molecular Weight |
1593.3 g/mol |
IUPAC Name |
iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/2C48H36N4O4.2Fe.O/c2*1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;;;/h2*5-28H,1-4H3;;;/q2*-2;2*+3;-2 |
InChI Key |
LSQWPPKHANYWMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[O-2].[Fe+3].[Fe+3] |
Origin of Product |
United States |
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